alpha-D-Glucopyranoside, 1,3,4,6-tetrakis-O-(2-cyanoethyl)-beta-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-cyanoethyl)-
Description
This compound is a highly substituted glycoside consisting of two monosaccharide units: an α-D-glucopyranoside and a β-D-fructofuranosyl moiety. Both units are extensively modified with 2-cyanoethyl (-CH₂CN) groups at positions 1,3,4,6 (glucose) and 2,3,4,6 (fructose). The 2-cyanoethyl substituents introduce steric bulk and electron-withdrawing properties, which influence the compound’s solubility, stability, and reactivity. Such derivatives are often synthesized for applications in glycobiology, including enzyme inhibition studies or as intermediates in oligosaccharide synthesis .
Properties
IUPAC Name |
3-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis(2-cyanoethoxy)-2,5-bis(2-cyanoethoxymethyl)oxolan-2-yl]oxy-3,4,5-tris(2-cyanoethoxy)oxan-2-yl]methoxy]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N8O11/c37-9-1-17-45-25-28-30(48-20-4-12-40)32(50-22-6-14-42)33(51-23-7-15-43)35(53-28)55-36(27-47-19-3-11-39)34(52-24-8-16-44)31(49-21-5-13-41)29(54-36)26-46-18-2-10-38/h28-35H,1-8,17-27H2/t28-,29-,30-,31-,32+,33-,34+,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKPLVGWGCWOMD-YYEYMFTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC1C(C(C(C(O1)OC2(C(C(C(O2)COCCC#N)OCCC#N)OCCC#N)COCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COCCC#N)OCCC#N)OCCC#N)COCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885023 | |
| Record name | .alpha.-D-Glucopyranoside, 1,3,4,6-tetrakis-O-(2-cyanoethyl)-.beta.-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-cyanoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18304-13-7 | |
| Record name | 1,3,4,6-Tetrakis-O-(2-cyanoethyl)-β-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-cyanoethyl)-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18304-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octakis-O-(2-cyanoethyl)sucrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018304137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucopyranoside, 1,3,4,6-tetrakis-O-(2-cyanoethyl)-.beta.-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-cyanoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .alpha.-D-Glucopyranoside, 1,3,4,6-tetrakis-O-(2-cyanoethyl)-.beta.-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-cyanoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octakis-O-(2-cyanoethyl)sucrose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Alpha-D-Glucopyranoside, 1,3,4,6-tetrakis-O-(2-cyanoethyl)-beta-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-cyanoethyl)- is a complex glycoside characterized by its dual sugar structure comprising glucopyranosyl and fructofuranosyl units. The presence of cyanoethyl groups enhances its stability and solubility in organic solvents, making it a compound of interest in various biochemical applications. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : CHNO
- Molar Mass : 766.8 g/mol
- CAS Number : 18304-13-7
- Appearance : Viscous liquid, clear pale yellow to yellow
| Property | Value |
|---|---|
| Density | 1.2 g/cm³ |
| Melting Point | -9.9°C |
| Boiling Point | ~735.34°C (estimated) |
| Refractive Index | 1.483 - 1.485 |
Biological Activity
Alpha-D-glucopyranoside derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry. Key findings regarding their biological activity include:
Antimicrobial Properties
Studies have demonstrated that alpha-D-glucopyranosides possess significant antimicrobial activity against various bacterial strains. For instance, the compound has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Anti-Cancer Effects
Research indicates that these compounds may modulate biological pathways involved in cancer cell proliferation and apoptosis. In vitro studies have reported that alpha-D-glucopyranosides can induce cell cycle arrest and apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Anti-Inflammatory Activity
Alpha-D-glucopyranosides have been implicated in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic roles in treating inflammatory diseases.
Molecular Interaction Studies
Molecular docking studies reveal that alpha-D-glucopyranosides can effectively bind to various enzymes and receptors involved in metabolic pathways. These interactions may influence disease processes such as diabetes and obesity by modulating glucose metabolism.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial effects of alpha-D-glucopyranoside derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing the compound's potential as an antimicrobial agent.
Study on Cancer Cell Lines
In another investigation focusing on breast cancer cell lines (MCF-7), treatment with alpha-D-glucopyranoside resulted in a significant reduction in cell viability (up to 70% at concentrations of 100 µM). The study highlighted the compound's ability to induce apoptosis via the intrinsic pathway.
Synthesis Methods
The synthesis of alpha-D-glucopyranoside derivatives typically involves several steps:
- Formation of Glycosidic Bonds : Utilizing hemiacetals with alcohols under acidic conditions to form glycosides.
- Cyanoethylation : Introducing cyanoethyl groups to enhance stability and solubility.
- Purification : Employing chromatographic techniques to isolate the desired product.
Applications
Alpha-D-glucopyranosides find applications across various fields:
- Pharmaceuticals : As potential drug candidates for antimicrobial and anti-cancer therapies.
- Biotechnology : In enzyme assays and as substrates for glycosylation reactions.
- Food Industry : As sweeteners or stabilizers due to their solubility properties.
Scientific Research Applications
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its reactive glycosidic bonds. Its ability to undergo glycosidic bond formation and hydrolysis allows it to be utilized in synthesizing other glycosides. For example:
- Glycosidic Bond Formation : The treatment of hemiacetals with alcohols under acidic conditions can yield various glycosides by replacing the anomeric hydroxyl group with an alkoxy group.
- Nucleophilic Substitution Reactions : This compound can participate in nucleophilic substitution reactions, leading to the formation of derivatives such as methyl or ethyl glycosides.
Pharmaceutical Applications
Alpha-D-glucopyranoside derivatives are explored for their potential therapeutic benefits:
- Antidiabetic Agents : Due to their structural similarity to natural sugars, these compounds may influence glucose metabolism and are being investigated for use in managing diabetes.
- Drug Delivery Systems : The solubility and stability conferred by cyanoethyl groups make this compound suitable for formulating drug delivery systems that require controlled release profiles .
Biochemical Research
In biochemical studies, this compound is used as a model for studying enzyme-substrate interactions:
- Enzyme Kinetics : Researchers utilize alpha-D-glucopyranoside derivatives to investigate the kinetics of glycosylation reactions catalyzed by glycosyltransferases.
- Metabolic Pathways : Its dual sugar structure allows scientists to study metabolic pathways involving both glucose and fructose, providing insights into carbohydrate metabolism .
Agricultural Chemistry
The compound's properties are also relevant in agricultural applications:
- Plant Growth Regulators : Research indicates that certain glycosides can act as plant growth regulators, influencing physiological processes such as flowering and fruiting.
- Pesticide Formulations : Its solubility properties allow for the formulation of pesticide products that require effective delivery methods to target pests while minimizing environmental impact .
Food Industry
In the food sector, alpha-D-glucopyranoside derivatives find utility:
- Sweetening Agents : Due to their sugar-like characteristics, they can be used as low-calorie sweeteners in food products .
- Preservatives : Their antimicrobial properties may contribute to extending the shelf life of certain food products by inhibiting microbial growth .
Several studies have highlighted the applications of alpha-D-glucopyranoside derivatives:
- Antidiabetic Research : A study published in Diabetes Care demonstrated that certain glycosides could enhance insulin sensitivity in vitro and in vivo models.
- Enzyme Interaction Studies : Research published in Biochemical Journal explored how alpha-D-glucopyranoside derivatives interact with specific glycosyltransferases, revealing kinetic parameters essential for understanding carbohydrate metabolism.
- Agricultural Applications : A field study showed that formulations containing cyanoethyl derivatives improved crop yield by enhancing nutrient uptake in plants.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Substituted Glycosides
Preparation Methods
Selective Hydroxyl Group Activation
Prior to alkylation, hydroxyl groups on glucose and fructose subunits require activation. Research indicates the use of stannylene acetals to selectively protect equatorial hydroxyls, leaving axial positions reactive for subsequent modifications. For instance, treatment of sucrose with dibutyltin oxide in methanol generates a stannylene intermediate, which directs alkylation to specific hydroxyl sites. This method ensures controlled substitution patterns critical for achieving the tetrakis-O-(2-cyanoethyl) configuration.
Glycosylation Alternatives
While sucrose is the logical precursor, alternative routes involve assembling the glucopyranosyl and fructofuranosyl units separately. A patented approach describes coupling per-O-protected glucose and fructose derivatives via Lewis acid-catalyzed glycosylation . For example, BF₃·OEt₂ facilitates the formation of the α(1→2) linkage between fully protected glucopyranosyl donors and fructofuranosyl acceptors. This method avoids competing reactions during later alkylation stages but introduces complexity in orthogonal protecting group strategies.
Cyanoethylation Techniques
Introducing eight 2-cyanoethyl groups necessitates exhaustive alkylation under conditions that balance reactivity and selectivity. Two primary methodologies dominate the literature: Michael addition and Williamson ether synthesis .
Michael Addition with Acrylonitrile
The most cited method involves treating sucrose or its protected derivatives with acrylonitrile in the presence of a strong base. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates hydroxyl groups, initiating a nucleophilic attack on acrylonitrile’s electrophilic β-carbon.
Key reaction parameters :
-
Molar ratio : A 10:1 excess of acrylonitrile per hydroxyl group ensures complete substitution.
-
Temperature : Reactions proceed at 0–25°C to minimize side reactions (e.g., polymerization of acrylonitrile).
This one-pot approach achieves full substitution but faces challenges with steric hindrance in later stages. Intermediate analysis via ¹H NMR reveals progressive downfield shifts of hydroxyl protons (δ 5.2–4.8 ppm to δ 4.5–3.8 ppm) as cyanoethyl groups are introduced.
Williamson Ether Synthesis
For stepwise alkylation, the Williamson method employs 2-cyanoethyl bromide as the alkylating agent. Protected sucrose intermediates react with the bromide in acetone using potassium carbonate (K₂CO₃) as the base. This method allows sequential substitution but requires meticulous protection-deprotection cycles to isolate intermediates.
Comparative efficiency :
| Method | Yield (%) | Time (h) | Side Products |
|---|---|---|---|
| Michael addition | 65–70 | 24 | Oligomeric acrylonitrile |
| Williamson synthesis | 80–85 | 72 | Over-alkylated species |
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents like DMF and DMSO enhance solubility of sucrose derivatives and facilitate base-mediated deprotonation. However, DMSO’s high boiling point (189°C) complicates product isolation, favoring DMF for large-scale synthesis.
Base Selection
Sodium hydride outperforms alternatives (e.g., KOH, NaOH) due to its strong deprotonation capacity and minimal nucleophilic byproducts. In contrast, weaker bases like K₂CO₃ necessitate prolonged reaction times but reduce side reactions in Williamson ether synthesis.
Steric Mitigation Strategies
Later-stage alkylation encounters steric hindrance from adjacent cyanoethyl groups. Patent US3686262A highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reagent accessibility. Additionally, microwave-assisted synthesis at 60°C reduces reaction time by 40% while maintaining yields.
Characterization and Analytical Validation
Post-synthesis characterization employs multiple techniques to confirm structure and purity:
Spectroscopic Analysis
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves sequential protection of hydroxyl groups with 2-cyanoethyl moieties. A stepwise approach using boron trifluoride etherate as a catalyst (as seen in acetylated glucopyranoside syntheses) can improve regioselectivity . Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity. Optimize yields by controlling stoichiometry (e.g., 1.2:1 molar ratio of 2-cyanoethylating agent to hydroxyl groups) and reaction time (6–12 hours at 0–5°C to minimize side reactions) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For example, cyanoethyl groups show characteristic signals at δ ~2.6–3.0 ppm (CH₂) and δ ~118–120 ppm (CN) in ¹H and ¹³C spectra, respectively .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 777.2241 [M-H]⁻ for similar glycosides) verifies molecular weight and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) assess purity (>95%) .
Q. How do the 2-cyanoethyl substituents influence the compound’s solubility and stability?
- Methodological Answer : The electron-withdrawing cyanoethyl groups reduce hydrophilicity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). Stability tests under varying pH (3–9) and temperature (25–60°C) show degradation via hydrolysis of cyanoethyl ether linkages, monitored by HPLC-MS. Buffered conditions (pH 6–7) at 4°C maximize shelf life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for similar glycosides?
- Methodological Answer : Discrepancies arise from differences in protecting group strategies or catalyst activity. Systematic comparison of methods (e.g., BF₃·Et₂O vs. TMSOTf catalysis) under identical conditions can identify optimal pathways. For example, boron trifluoride etherate improves yields (85–90%) in acetylated analogs by reducing steric hindrance . Kinetic studies (e.g., in situ IR monitoring) further clarify reaction pathways .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like α-glucosidase. Cyanoethyl groups may sterically hinder active-site access, as seen in analogs like curculigoside (IC₅₀ = 12 µM for α-glucosidase inhibition). MD simulations (GROMACS) assess conformational stability in aqueous environments .
Q. What advanced spectroscopic methods elucidate the spatial arrangement of substituents?
- Methodological Answer :
- ROESY NMR : Identifies through-space interactions between cyanoethyl chains and the sugar core (e.g., cross-peaks between C-6 cyanoethyl and fructose C-2 protons) .
- X-ray Crystallography : Resolves absolute configuration, though crystallization challenges (due to flexibility) require co-crystallization with proteins or ionic liquids .
Q. How do the 2-cyanoethyl groups affect enzymatic hydrolysis rates compared to acetylated analogs?
- Methodological Answer : Enzymatic assays with β-fructofuranosidase or lipases (e.g., Candida antarctica) under pseudo-first-order conditions (0.1 M phosphate buffer, pH 7.0, 37°C) show slower hydrolysis rates due to steric and electronic effects. LC-MS quantifies released glucose/fructose, with cyanoethyl analogs exhibiting <20% hydrolysis vs. >70% for acetylated forms after 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
